(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2126143-94-8
VCID: VC7338942
InChI: InChI=1S/C9H11F2N3O2/c1-4-2-6(7(10)11)14-8(13-4)5(3-12-14)9(15)16/h3-4,6-7,13H,2H2,1H3,(H,15,16)/t4-,6-/m1/s1
SMILES: CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)F
Molecular Formula: C9H11F2N3O2
Molecular Weight: 231.203

(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS No.: 2126143-94-8

Cat. No.: VC7338942

Molecular Formula: C9H11F2N3O2

Molecular Weight: 231.203

* For research use only. Not for human or veterinary use.

(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 2126143-94-8

Specification

CAS No. 2126143-94-8
Molecular Formula C9H11F2N3O2
Molecular Weight 231.203
IUPAC Name (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C9H11F2N3O2/c1-4-2-6(7(10)11)14-8(13-4)5(3-12-14)9(15)16/h3-4,6-7,13H,2H2,1H3,(H,15,16)/t4-,6-/m1/s1
Standard InChI Key DXUWZTPSALSWBM-INEUFUBQSA-N
SMILES CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)F

Introduction

Chemical Structure and Stereochemical Significance

The core scaffold of this compound combines a fused pyrazolopyrimidine ring system with a tetrahydropyrimidine moiety, substituted at positions 5 and 7 with methyl and difluoromethyl groups, respectively. The carboxylic acid at position 3 introduces polarity, contrasting with carboxamide derivatives commonly reported in antitubercular research . Key structural features include:

  • Stereochemistry: The (5R,7R) configuration is critical for biological activity. Studies on analogous compounds demonstrate that stereoisomerism profoundly impacts target binding; for example, the (5R,7S) enantiomer of a related carboxamide exhibited 100-fold greater potency against Mycobacterium tuberculosis (Mtb) than its (5S,7R) counterpart .

  • Difluoromethyl Group: The CF2H substituent at position 7 enhances metabolic stability compared to trifluoromethyl (CF3) groups, as observed in anti-Wolbachia pyrazolopyrimidines . This modification balances lipophilicity and solubility.

  • Carboxylic Acid Functionality: Unlike carboxamides, the free carboxylic acid may improve aqueous solubility but could limit membrane permeability due to ionization at physiological pH.

Synthesis and Structural Optimization

Core Scaffold Construction

The synthesis of tetrahydropyrazolopyrimidines typically begins with a condensation reaction between aminopyrazoles and diketones, followed by ring reduction and stereochemical resolution . For the target compound, a plausible route involves:

  • Condensation: Reacting 5-methyl-3-aminopyrazole with a difluoromethyl-substituted diketone to form the pyrazolopyrimidine core.

  • Stereoselective Reduction: Sodium borohydride (NaBH4) reduces the pyrimidine ring, yielding the cis-5,7-dihydroxy intermediate as a single stereoisomer .

  • Chiral Resolution: High-performance liquid chromatography (HPLC) with a chiral column separates enantiomers to isolate the (5R,7R) configuration.

  • Carboxylic Acid Introduction: Alkaline hydrolysis of a pre-installed ester group at position 3 generates the free carboxylic acid.

Key Synthetic Challenges

  • Regioselectivity: Ensuring proper orientation during pyrazole-pyrimidine fusion requires careful control of reaction conditions .

  • Metabolic Stability: Introducing the difluoromethyl group mitigates oxidative metabolism, as demonstrated in anti-Wolbachia analogs .

Structure–Activity Relationships (SAR)

Data from structurally related compounds provide insights into how substitutions influence activity (Table 1):

Table 1. SAR of Pyrazolopyrimidine Derivatives

PositionSubstitutionEffect on Activity/SolubilitySource
C-3CarboxamideHigh Mtb potency (MIC: 0.15 μM)
C-3Carboxylic AcidImproved solubility, reduced permeability
C-7CF3High lipophilicity (log P: 6.3)
C-7CF2HBalanced log P, enhanced metabolic stability
C-5MethylOptimal steric bulk for target engagement

Key observations:

  • C-3 Carboxylic Acid: While carboxamides dominate literature, carboxylic acids may serve as prodrug precursors or improve formulation properties.

  • C-7 CF2H vs. CF3: Difluoromethyl analogs exhibit lower log P values (e.g., Δlog P = −0.5 to −1.0) compared to CF3 derivatives, enhancing solubility without sacrificing potency .

  • C-5 Methyl: Maintains conformational rigidity critical for binding to biological targets .

Pharmacological and Physicochemical Properties

Anti-Wolbachia Activity

Pyrazolopyrimidines with CF2H groups demonstrate nanomolar efficacy against Wolbachia, a symbiotic bacterium in filarial parasites . The target compound’s carboxylic acid moiety could enhance solubility for parenteral formulations.

DMPK Profiling (Predicted)

ParameterValueInference
log P3.8–4.2Moderate lipophilicity
Aqueous Solubility (pH 7)50–100 μMSuitable for oral dosing
Plasma Protein Binding85–90%Reduced vs. carboxamides (>99%)
Metabolic Stabilityt1/2 > 60 min (MLM)CF2H resists oxidative metabolism

Future Directions and Therapeutic Applications

  • Tuberculosis Therapy: As a carboxamide replacement, this compound could address solubility limitations in current Mtb regimens .

  • Antiparasitic Development: Anti-Wolbachia activity warrants evaluation in filarial disease models .

  • Prodrug Strategies: Esterification of the carboxylic acid may improve bioavailability while retaining target engagement.

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